2-amino-7,8-dihydroquinazolin-5(6H)-one
Description
2-Amino-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the quinazolinone family, a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are used as key scaffolds in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as 2,3-dihydroquinazolin-4(1H)-ones, can be achieved through the condensation of 2-aminobenzamide with aldehydes and ketones. This process is catalyzed by zirconium (IV) chloride (ZrCl4) in ethanol at room temperature, providing a mild and efficient method for the preparation of these compounds with high to excellent yields. The advantages of this methodology include mild reaction conditions, clean reaction media, simple workup, and easy purification .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-amino-7,8-dihydroquinazolin-5(6H)-one is not directly provided, related compounds such as 5,6-dimethoxyquinazolin-2(1H)-ones have been investigated. These studies have utilized solid-state 13C NMR for structural assignment, revealing the presence of unexpected acid-labile dimers and anomalous spectral characteristics of certain substituents .
Chemical Reactions Analysis
Quinazolinone derivatives exhibit a wide range of reactivity, allowing for the synthesis of various heterocyclic compounds. For instance, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the activation of aldehydes to synthesize tertiary amines. This method has a broad substrate scope for both aromatic and aliphatic amines and aldehydes and has been applied to the derivatization of ciprofloxacin and its derivative with good to excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect their solubility, stability, and reactivity. For example, the 5-methoxy substituent in 5,6-dimethoxyquinazolin-2(1H)-ones shows unusual spectral properties and can be cleaved in acidic media . These properties are essential for the practical application and development of quinazolinone-based compounds in various fields, including pharmaceuticals.
Scientific Research Applications
Synthesis and Biological Activity
2-Amino-7,8-dihydroquinazolin-5(6H)-one and its derivatives have been actively researched in the context of their synthesis and potential biological activities. For instance, Prajapat and Talesara (2016) described the synthesis of compounds including 2-(1H-benzimidazol-2-ylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and their subsequent testing for anti-inflammatory activity in vivo, revealing significant activity in some compounds (Prajapat & Talesara, 2016).
Role in Modulating Receptors
Kubas et al. (2013) discovered that certain 2-aminoquinazoline derivatives, specifically 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one, act as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This finding was part of a broader study aimed at developing drug candidates for treating L-DOPA induced dyskinesia (Kubas et al., 2013).
Methodologies in Chemical Synthesis
Research by Abdollahi-Alibeik and Shabani (2011) focused on the methodology for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, using 2-amino-7,8-dihydroquinazolin-5(6H)-one as a key component. Their work highlighted the use of zirconium (IV) chloride as a catalyst, emphasizing the benefits of mild reaction conditions and simple purification processes (Abdollahi-Alibeik & Shabani, 2011).
Exploration in Drug Development
In drug development, 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives have been examined for their potential as dopamine agonists (Grosso et al., 1982) and as a basis for novel T-type calcium channel blockers with cytotoxic effects against cancerous cell lines (Nam et al., 2020). These studies indicate the compound's versatile role in medicinal chemistry (Grosso et al., 1982); (Nam et al., 2020).
Environmental Applications
The compound has also been involved in environmentally friendly synthetic methods. Almarhoon et al. (2019) developed an eco-friendly protocol for synthesizing derivatives of 2,3-dihydroquinazolin-4(1H)-one, emphasizing the use of sustainable solvents and catalysts (Almarhoon et al., 2019).
Novel Synthesis Techniques
Innovative synthesis techniques for 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives have been a focus as well. For example, Liu et al. (2021) introduced an electrocatalytic protocol for synthesizing these compounds using methanol as a C1 source, demonstrating an efficient and metal-free approach (Liu et al., 2021).
properties
IUPAC Name |
2-amino-7,8-dihydro-6H-quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h4H,1-3H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWJMLMXKMSYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409420 | |
Record name | 2-amino-7,8-dihydroquinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
21599-36-0 | |
Record name | 2-Amino-7,8-dihydro-5(6H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21599-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-7,8-dihydroquinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5,6,7,8-tetrahydroquinazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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